(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylpropanamide
Description
The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylpropanamide is a thiazolidinone derivative featuring a furan-2-ylmethylene substituent, a 2-thioxo group, and a hydroxyethyl-N-phenylpropanamide side chain.
Properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c22-11-10-20(14-5-2-1-3-6-14)17(23)8-9-21-18(24)16(27-19(21)26)13-15-7-4-12-25-15/h1-7,12-13,22H,8-11H2/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRZWHLWBNTDMV-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylpropanamide , also known by its CAS number 613225-38-0, belongs to a class of thiazolidinone derivatives that exhibit significant biological activity. This article will delve into the biological properties of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 402.44 g/mol. The structure features a thiazolidinone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H14N2O5S2 |
| Molecular Weight | 402.44 g/mol |
| CAS Number | 613225-38-0 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiazolidinone derivatives, including this compound. In vitro assays indicate that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that thiazolidinone derivatives effectively inhibited cell proliferation in breast cancer cell lines at concentrations as low as 10 µM . The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through modulation of apoptotic markers and signaling pathways.
Anti-inflammatory Effects
Thiazolidinones are also recognized for their anti-inflammatory properties. The compound has shown promise in inhibiting pro-inflammatory cytokines and mediators in various models of inflammation. For example, one study highlighted its ability to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models . This suggests potential therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation. Notably, it has demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response and cancer progression. In vitro assays revealed an IC50 value for COX-2 inhibition significantly lower than that of standard non-steroidal anti-inflammatory drugs (NSAIDs).
The biological activity of this compound is attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) in cancer cells.
- Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cells, preventing further proliferation.
- Inhibition of Inflammatory Pathways : By inhibiting COX enzymes and pro-inflammatory cytokines, the compound reduces inflammation effectively.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed significant apoptosis induction compared to untreated controls .
Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by LPS in mice, administration of the compound resulted in a marked decrease in paw edema and reduced serum levels of inflammatory markers such as IL-1β and TNF-α. Histological examination showed decreased infiltration of inflammatory cells compared to control groups .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds similar to this one have shown antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) with IC50 values ranging from 5.1 to 22.08 µM .
- Mechanism of Action : The anticancer effects are believed to stem from the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Research indicates potential anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases.
Materials Science Applications
The unique structural features of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylpropanamide make it suitable for applications in materials science:
- Development of Novel Materials :
- The compound's electronic properties can be harnessed in the creation of new materials with specific optical or electronic characteristics.
- Polymer Chemistry :
- Due to its reactive functional groups, it can be utilized in polymer synthesis, potentially leading to materials with enhanced performance characteristics.
Biological Studies
-
Interaction with Biological Targets :
- The compound's interaction with enzymes and receptors is being studied to understand its potential as a therapeutic agent. The furan ring and thioxothiazolidinone moiety may interact with specific molecular targets, influencing various biological pathways.
-
Research on Mechanisms :
- Ongoing research aims to elucidate the mechanisms through which this compound exerts its biological effects, particularly in relation to its anticancer and antimicrobial activities.
Case Study 1: Anticancer Activity
A study published in PubMed evaluated the effects of thiazolidinones on various cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against liver and breast cancer cells .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial properties of several thiazolidinone derivatives against Candida species. The findings revealed that some derivatives exhibited superior activity compared to conventional antifungal agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Thiazolidinone Derivatives
Thiazolidinone with Pyridin-2-yl Substituent ()
- Compound : (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide.
- Key Differences :
- Substituent : Pyridin-2-yl group vs. hydroxyethyl-N-phenyl in the target compound.
- Molecular Weight : 359.42 g/mol vs. higher mass due to the hydroxyethyl-phenyl group.
- Physicochemical Properties : Predicted pKa = 12.96 (basic) and density = 1.48 g/cm³ . The hydroxyethyl group in the target compound may enhance solubility in polar solvents.
Thiazolidinone with 4-Hydroxyphenyl Substituent ()
- Compound : N-(4-hydroxyphenyl)-3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide.
- Key Differences :
- Substituent : 4-Hydroxyphenyl and allylidene groups vs. hydroxyethyl-phenyl and furan-methylene in the target compound.
- Molecular Formula : C₂₂H₂₀N₂O₃S₂ vs. C₁₉H₁₉N₃O₄S₂ (estimated for the target compound).
- Bioactivity Implications : The allylidene group may influence π-π stacking interactions, while the furan-methylene in the target compound could enhance electron-withdrawing effects .
Thioacetamide and Quinazolinone Analogs ()
- Compounds: N-(substituted) thioacetamide quinazolinones (e.g., compounds 5–10).
- Structural Contrasts: Core Structure: Quinazolinone vs. thiazolidinone. Functional Groups: Sulfamoylphenyl and tolyl substituents vs. hydroxyethyl-phenyl in the target compound.
- Physicochemical Data: Melting points range from 170.5°C to 315.5°C, suggesting high thermal stability . The target compound’s thioxothiazolidinone core may confer similar stability but lower melting points due to flexible side chains.
Furan-Containing Derivatives ()
- Compound : N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide ().
- Key Comparisons :
- Furan Role : Both compounds incorporate furan moieties, which are associated with antioxidant and antimicrobial activities.
- Crystallography : Single-crystal X-ray data (R factor = 0.049) confirm planar geometry in ’s compound, suggesting similar rigidity in the target compound’s furan-methylene group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
